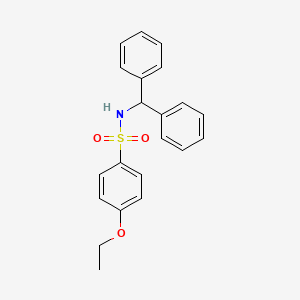

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide” is a complex organic compound. The “N-(diphenylmethyl)” part suggests the presence of a nitrogen atom bonded to a diphenylmethyl group, which consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups . The “4-ethoxybenzene-1-sulfonamide” part suggests the presence of an ethoxy group and a sulfonamide group attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Friedel-Crafts alkylation, cyclization of diamine derivatives with sulfonium salts, and other organic synthesis methods .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The diphenylmethyl group would contribute to steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Steric hindrance and the presence of various functional groups could influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, solubility, melting point, and boiling point would be important considerations .Applications De Recherche Scientifique

Synthesis and Molecular Docking

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide derivatives have been studied for their synthesis and molecular docking capabilities. For instance, some sulfonamides exhibit anticancer and antimicrobial activities, with molecular docking studies indicating their potential as inhibitors against specific enzymes like dihydrofolate reductase (Debbabi et al., 2017).

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide, have been investigated as carbonic anhydrase inhibitors. These compounds show promise as antitumor agents due to their ability to inhibit tumor-associated isozymes (Ilies et al., 2003).

Environmental Impact and Degradation

Studies on sulfonamide antibiotics, which share a similar sulfonamide group, provide insights into their environmental impact. Research into microbial strategies for degrading sulfonamides suggests pathways for environmental remediation (Ricken et al., 2013).

Antimicrobial Activities

Research has been conducted on the antimicrobial activities of sulfonamides, highlighting their effectiveness against various bacterial strains (Ahmad et al., 2012).

Antitumor Applications

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide derivatives have been evaluated for their antitumor properties. Some studies have explored their potential in disrupting cancer cell cycle progression (Owa et al., 2002).

Medicinal Chemistry

The sulfonamide group, a key component of N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide, is a crucial element in drug design. Its role in medicinal chemistry has been extensively reviewed, highlighting its significance in various drug classes (Kalgutkar et al., 2010).

Analytical Methods

Methods for the sensitive determination of sulfonamides in environmental samples have been developed, demonstrating their relevance in monitoring environmental pollutants (Zhou et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-benzhydryl-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-2-25-19-13-15-20(16-14-19)26(23,24)22-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21-22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSQWSFVZUSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-ethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride](/img/structure/B2445476.png)

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)